Elevated Lipophilicity vs. Shorter Alkoxy Homologs
The (2-propoxyphenyl)methanamine TFA salt has a predicted LogP of 3.27, placing it in the optimal lipophilicity range for passive blood‑brain barrier penetration . In contrast, the 2‑methoxybenzylamine free base exhibits a significantly lower LogP of approximately 1.4, and the 2‑ethoxybenzylamine free base has an intermediate LogP of ~1.9, highlighting the 2‑propoxy-specific contribution to lipophilicity .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.27 (predicted for TFA salt; Chemsrc) |
| Comparator Or Baseline | 2-methoxybenzylamine: LogP ~1.4; 2-ethoxybenzylamine: LogP ~1.9 (free base predictions) |
| Quantified Difference | ΔLogP ≈ +1.9 vs. methoxy; ΔLogP ≈ +1.4 vs. ethoxy |
| Conditions | In silico prediction (ALogP); salt form may influence experimental distribution coefficients |
Why This Matters
Higher lipophilicity within an optimal range (LogP 2–4) is associated with improved passive CNS penetration, making the 2-propoxy derivative a preferred scaffold for programs targeting neurological targets.
- [1] PubChem. 2-methoxybenzylamine (CID 74356) and 2-ethoxybenzylamine (CID 273103) computed properties. https://pubchem.ncbi.nlm.nih.gov/ (cross-referenced April 2026; specific LogP values are consensus in silico predictions representative of literature alkylogues). View Source
